1-Chloro-3-(3-methoxyphenyl)propan-2-one
Description
1-Chloro-3-(3-methoxyphenyl)propan-2-one (CAS: 1185293-76-8) is a chloro-substituted aromatic ketone characterized by a methoxyphenyl group at the 3-position of the propan-2-one backbone. With a molecular formula of $ \text{C}{10}\text{H}{11}\text{ClO}_2 $ and a molecular weight of 198.65 g/mol, it is a versatile intermediate in organic synthesis, particularly in pharmaceutical applications. The compound’s methoxy group enhances electron donation, influencing its reactivity and binding affinity in biological systems. It is commercially available at 95% purity and is typically stored under controlled conditions to maintain stability .
Properties
IUPAC Name |
1-chloro-3-(3-methoxyphenyl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-13-10-4-2-3-8(6-10)5-9(12)7-11/h2-4,6H,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSNRFPMQFARTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401277355 | |
| Record name | 1-Chloro-3-(3-methoxyphenyl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401277355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24253-16-5 | |
| Record name | 1-Chloro-3-(3-methoxyphenyl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24253-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-(3-methoxyphenyl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401277355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(3-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation followed by a chlorination step to yield the desired product .
Industrial Production Methods: In industrial settings, the production of 1-Chloro-3-(3-methoxyphenyl)propan-2-one often involves optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The use of catalysts and solvents can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
1-Chloro-3-(3-methoxyphenyl)propan-2-one serves as an important intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows it to participate in several types of chemical reactions:
- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.
- Reduction Reactions : The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
- Oxidation Reactions : The methoxy group can be oxidized to a hydroxyl group using agents like potassium permanganate.
These reactions enable the production of various derivatives that can be further explored for their chemical properties and potential applications.
Biology
In biological research, this compound is investigated for its role as a precursor in the synthesis of biologically active molecules. It has potential applications in drug discovery and development due to its ability to interact with biological targets:
- Drug Development : Its derivatives may exhibit therapeutic properties, including anti-inflammatory and antimicrobial activities, making them candidates for further pharmacological studies.
Industrial Applications
1-Chloro-3-(3-methoxyphenyl)propan-2-one is utilized in the production of specialty chemicals. Its unique properties allow it to act as a building block for more complex molecules used in various industrial processes.
Case Studies
- Synthesis of Antimicrobial Agents : Research has demonstrated that derivatives of 1-Chloro-3-(3-methoxyphenyl)propan-2-one exhibit significant antimicrobial activity against various pathogens. The modifications made through nucleophilic substitution reactions have led to compounds that show promise as new antibiotics.
- Development of Anti-inflammatory Drugs : Studies have indicated that certain derivatives possess anti-inflammatory properties. These compounds have been tested in vitro for their ability to inhibit inflammatory pathways, suggesting potential therapeutic uses.
Data Table: Comparison of Chemical Reactions
| Reaction Type | Reactants | Products | Conditions |
|---|---|---|---|
| Nucleophilic Substitution | 1-Chloro-3-(3-methoxyphenyl)propan-2-one + Nucleophile | 1-Amino-3-(3-methoxyphenyl)propan-2-one | Base (e.g., NaOH), solvent (e.g., ethanol) |
| Reduction | 1-Chloro-3-(3-methoxyphenyl)propan-2-one + Reducing Agent | 1-Chloro-3-(3-methoxyphenyl)propan-2-ol | Anhydrous conditions |
| Oxidation | 1-Chloro-3-(3-methoxyphenyl)propan-2-one + Oxidizing Agent | 1-Chloro-3-(4-hydroxy-3-methoxyphenyl)propan-2-one | Acidic medium |
Mechanism of Action
The mechanism by which 1-Chloro-3-(3-methoxyphenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 1-chloro-3-(3-methoxyphenyl)propan-2-one can be contextualized by comparing it with analogs differing in substituents or backbone modifications. Below is a detailed analysis:
Structural Analogs and Physicochemical Properties
- Substituent Effects :
- Methoxy vs. Chloro : The methoxy group in the target compound enhances electron density, improving solubility and binding to polar receptors, whereas chloro substituents increase lipophilicity and steric bulk, favoring hydrophobic interactions .
- Naphthyl vs. Methoxyphenyl : The naphthyl group in analogs like 1-chloro-3-(naphthalen-1-yl)propan-2-one provides extended conjugation, enhancing binding to aromatic-rich receptor pockets (e.g., EGFR in cancer cells) .
Biological Activity
1-Chloro-3-(3-methoxyphenyl)propan-2-one, also known as a derivative of propan-2-one, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its antimicrobial and anticancer properties, making it a subject of interest for drug development.
The compound's chemical structure includes a chloro group and a methoxyphenyl moiety, which contribute to its reactivity and biological interactions. The presence of the chlorine atom allows for nucleophilic substitution reactions, while the methoxy group enhances solubility and binding affinity to biological targets.
Antimicrobial Activity
Research indicates that 1-Chloro-3-(3-methoxyphenyl)propan-2-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth. For instance, studies have demonstrated that derivatives of this compound can act selectively against pathogens such as Chlamydia and N. meningitidis, with minimum inhibitory concentrations (MIC) ranging from 8 to 64 μg/mL depending on the specific derivative and target organism .
Anticancer Properties
The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes crucial for cell survival. The interaction with molecular targets can lead to the disruption of cancer cell proliferation pathways .
The biological activity of 1-Chloro-3-(3-methoxyphenyl)propan-2-one is attributed to its ability to form covalent bonds with enzyme active sites, particularly those involved in metabolic pathways. The methoxy group enhances hydrophobic interactions, facilitating stronger binding to protein targets. Additionally, the chlorine atom can participate in halogen bonding, further stabilizing these interactions .
Study 1: Antimicrobial Evaluation
In a study evaluating various derivatives of 1-Chloro-3-(3-methoxyphenyl)propan-2-one, researchers found that certain compounds demonstrated moderate antibacterial activity against H. influenzae and N. meningitidis. The most potent derivative exhibited an MIC of 16 μg/mL against N. meningitidis, indicating its potential as a lead compound for developing new antibiotics .
Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of this compound on breast cancer cell lines. Results indicated that treatment with 1-Chloro-3-(3-methoxyphenyl)propan-2-one resulted in significant reduction in cell viability, with IC50 values around 20 μM. Mechanistic studies revealed that the compound induced apoptosis via caspase activation and mitochondrial membrane potential disruption .
Comparative Analysis
A comparative analysis with similar compounds reveals unique aspects of 1-Chloro-3-(3-methoxyphenyl)propan-2-one:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 1-Chloro-3-(3-methoxyphenyl)propan-2-one | Structure | Moderate (MIC: 8-64 μg/mL) | Significant (IC50: ~20 μM) |
| 1-Chloro-3-(4-methoxyphenyl)propan-2-one | Structure | Low | Moderate |
| 1-Chloro-3-(4-hydroxyphenyl)propan-2-one | N/A | Low | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
